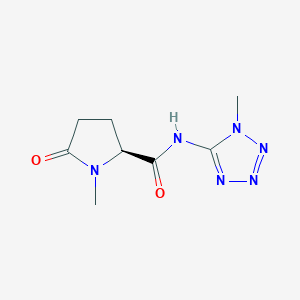
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTDP and is synthesized using specific methods that will be discussed in
作用机制
The exact mechanism of action of MTDP is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
MTDP has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help in reducing oxidative stress and inflammation. MTDP has also been found to exhibit neuroprotective effects, which can help in preventing the damage of neurons in the brain.
实验室实验的优点和局限性
MTDP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. However, one of the significant limitations of MTDP is its stability. It is highly reactive and can easily degrade under certain conditions.
未来方向
There are several future directions for the research of MTDP. One of the significant areas of research is in the development of new drugs. MTDP has shown promising results in the treatment of various diseases, and further research can help in the development of new drugs that can be used in clinical settings. Another area of research is in the study of the mechanism of action of MTDP. Further studies can help in understanding the exact mechanism of action of MTDP and its potential applications in various biological processes.
Conclusion:
In conclusion, MTDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using specific methods and has been extensively studied for its potential use in medicinal chemistry. MTDP exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research can help in the development of new drugs and the understanding of the mechanism of action of MTDP.
合成方法
MTDP is synthesized using a multistep process that involves the reaction of various chemical compounds. The initial step involves the reaction of 1-methyltetrazole-5-thiol with N-methylpyrrolidine-2-carboxylic acid. This reaction results in the formation of the intermediate compound, which is then further reacted with acetic anhydride and sodium acetate to produce the final product, MTDP.
科学研究应用
MTDP has been extensively studied for its potential applications in various scientific fields. One of the significant applications of MTDP is in the field of medicinal chemistry. It has been found to exhibit promising results in the treatment of various diseases, including cancer and Alzheimer's disease. MTDP has also been studied for its potential use in the development of new drugs.
属性
IUPAC Name |
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c1-13-5(3-4-6(13)15)7(16)9-8-10-11-12-14(8)2/h5H,3-4H2,1-2H3,(H,9,10,12,16)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWVYZJNSGZBO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

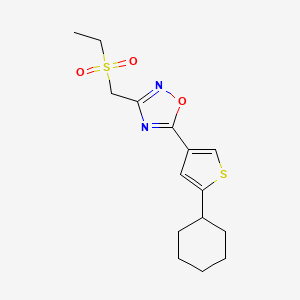
![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)
![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)
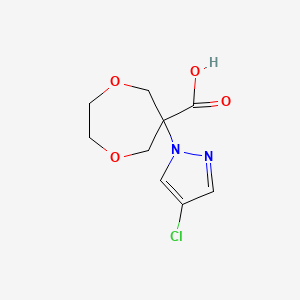
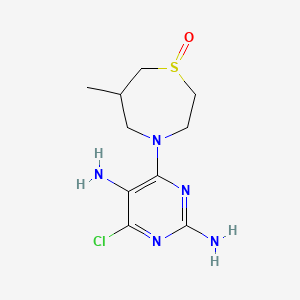
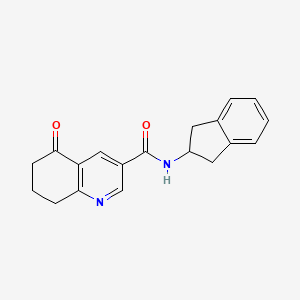
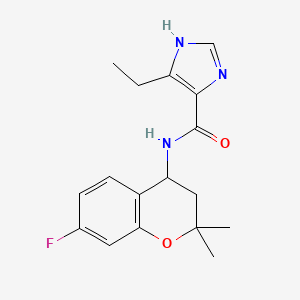
![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)